Betulinic acid palmitate

Antimelanoma Cytotoxicity Triterpenoid Esters

Betulinic acid palmitate (Pal-BA, CAS 19833-15-9) is a semi-synthetic fatty acid ester of the pentacyclic triterpenoid betulinic acid. Formed via esterification of the C-3 hydroxyl group with palmitic acid (C16:0), this derivative (molecular formula C46H78O4, MW 695.08) exhibits enhanced lipophilicity compared to the parent molecule.

Molecular Formula C46H78O4
Molecular Weight 695.1 g/mol
Cat. No. B15495536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBetulinic acid palmitate
Molecular FormulaC46H78O4
Molecular Weight695.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4C5C(CCC5(CCC4(C3(CCC2C1(C)C)C)C)C(=O)O)C(=C)C)C
InChIInChI=1S/C46H78O4/c1-9-10-11-12-13-14-15-16-17-18-19-20-21-22-39(47)50-38-27-28-43(6)36(42(38,4)5)26-29-45(8)37(43)24-23-35-40-34(33(2)3)25-30-46(40,41(48)49)32-31-44(35,45)7/h34-38,40H,2,9-32H2,1,3-8H3,(H,48,49)/t34-,35+,36-,37+,38-,40+,43-,44+,45+,46-/m0/s1
InChIKeyMWHXKEDEGAOXTB-KUSSNGGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Betulinic Acid Palmitate (Pal-BA) for Preclinical Oncology: A Lupane-Type Triterpenoid Fatty Ester


Betulinic acid palmitate (Pal-BA, CAS 19833-15-9) is a semi-synthetic fatty acid ester of the pentacyclic triterpenoid betulinic acid [1]. Formed via esterification of the C-3 hydroxyl group with palmitic acid (C16:0), this derivative (molecular formula C46H78O4, MW 695.08) exhibits enhanced lipophilicity compared to the parent molecule [2]. This physicochemical modification is a strategic approach to address the low aqueous solubility and bioavailability that limit the translational utility of betulinic acid [3]. Consequently, Pal-BA is primarily investigated as a cytotoxic agent in anticancer research, where its structural properties influence both its intrinsic activity and its suitability for encapsulation within lipid-based nanocarriers.

Why Betulinic Acid or Other Betulinic Acid Fatty Esters Cannot Be Substituted for Betulinic Acid Palmitate in Liposomal or Free-Drug Anticancer Studies


In preclinical development, substituting betulinic acid (BA) or its other fatty esters for betulinic acid palmitate (Pal-BA) without experimental justification can compromise data reproducibility and lead to erroneous conclusions regarding potency, selectivity, and formulation compatibility [1]. Direct comparative studies demonstrate that the fatty acid chain length significantly modulates the resulting biological activity profile: while the butyryl ester (But-BA) typically shows enhanced intrinsic cytotoxicity, Pal-BA and the stearoyl ester (St-BA) exhibit similar or lower potency than BA itself [1]. Critically, the physicochemical properties conferred by the palmitoyl moiety affect the ester's behavior in advanced drug delivery systems [2]. For example, the drug loading efficiency and particle size of liposomal formulations differ markedly among BA, Pal-BA, and St-BA [1]. Therefore, replacing Pal-BA with another in-class analog can alter key experimental parameters, including cellular IC50 values in specific cancer models and the biophysical characteristics of the nanoformulation, potentially invalidating the study's translational intent [3].

Quantitative Differentiation of Betulinic Acid Palmitate: IC50 Values and Liposomal Performance vs. Betulinic Acid and Other Fatty Esters


Cytotoxic Profile in A375 Human Melanoma: Pal-BA Shows Comparable Intrinsic Activity to Betulinic Acid but Lower Potency than Butyryl Ester

In A375 human melanoma cells treated for 48 hours, the palmitoyl ester of betulinic acid (Pal-BA) reduced cell viability to a level comparable to the parent compound, betulinic acid (BA) [1]. At the highest tested concentration (100 μM), Pal-BA achieved a cell viability of 47.29% ± 1.39, compared to 40.24% ± 0.89 for BA [1]. In contrast, the butyryl ester (But-BA) was significantly more potent, with a calculated IC50 of 60.77 μM, outperforming BA's IC50 of 65.9 μM [2]. This demonstrates that Pal-BA does not inherently amplify the cytotoxic potency of BA in this model, a characteristic that differentiates it from the short-chain butyryl derivative.

Antimelanoma Cytotoxicity Triterpenoid Esters

Differential Cytotoxicity in Lung Adenocarcinoma (NCI-H460): Pal-BA Exhibits Lower IC50 than Betulinic Acid but Not Butyryl Ester

In NCI-H460 non-small cell lung cancer cells, a clear structure-activity relationship based on fatty acid chain length is evident [1]. After 48 hours of treatment, the palmitoyl ester (Pal-BA) demonstrated an IC50 value of 52.37 ± 0.35 μM [1]. This represents a notable improvement in potency compared to betulinic acid (BA), which had an IC50 > 100 μM in this assay [1]. However, the butyryl ester (But-BA) was substantially more potent with an IC50 of 50.26 ± 0.53 μM, and the stearoyl ester (St-BA) was less potent with an IC50 of 61.17 ± 1.48 μM [1]. This positions Pal-BA with an intermediate cytotoxic profile in this specific lung cancer model.

Lung Cancer IC50 Betulinic Acid Derivatives

Liposomal Drug Loading Efficiency and Formulation Characteristics: Pal-BA-Lip Exhibits Distinct Physicochemical Properties vs. BA-Lip

When formulating betulinic acid derivatives into liposomal nanocarriers, the choice of ester significantly alters the final particle's characteristics [1]. Betulinic acid palmitate-loaded liposomes (Pal-BA-Lip) achieved a drug loading efficiency (DLE) of 82% [1]. This is a 4% absolute increase compared to the 78% DLE observed for betulinic acid-loaded liposomes (BA-Lip) and a 3% decrease compared to the 85% DLE for butyryl ester-loaded liposomes (But-BA-Lip) [1]. Furthermore, the zeta potential, which influences colloidal stability, was -18.2 mV for Pal-BA-Lip, versus -19.4 mV for BA-Lip and -17.8 mV for St-BA-Lip [2].

Liposomal Formulation Drug Delivery Nanocarrier Loading

Selective Cytotoxicity in Non-Malignant Keratinocytes (HaCaT): Pal-BA and BA Show Similar, Manageable Off-Target Effects

A key differentiator for potential therapeutic agents is the degree to which they spare non-malignant cells [1]. In HaCaT immortalized human keratinocytes, both betulinic acid (BA) and its palmitoyl ester (Pal-BA) exhibited similar, and relatively modest, effects on viability at high concentrations after 48 hours [1]. At 100 μM, BA reduced cell viability to 40.24% ± 0.89, while Pal-BA reduced it to 47.29% ± 1.39 [1]. These values are statistically comparable and contrast sharply with the more aggressive effects seen with the butyryl ester (But-BA) in both cancerous and non-cancerous cells [2]. The data suggests that Pal-BA does not introduce a significant new liability in terms of cytotoxicity towards this normal epithelial cell model compared to BA.

Selectivity Index Safety Pharmacology HaCaT Keratinocytes

Optimal Use Cases for Betulinic Acid Palmitate Based on Comparative In Vitro and Formulation Data


1. Liposomal Formulation Development Requiring a Balance of Loading Efficiency and Moderate Anticancer Activity

Based on the evidence of an 82% drug loading efficiency (DLE) in surface-modified liposomes, which is superior to that of betulinic acid (78%) but lower than the butyryl ester (85%), Pal-BA is best suited as a model compound for developing liposomal formulations where high encapsulation is desired but maximal potency is not the primary goal [1]. Its intermediate DLE and zeta potential (-18.2 mV) make it a practical candidate for optimizing manufacturing processes, stability studies, and in vitro release kinetics without the confounding factor of extreme cytotoxicity that might mask formulation benefits [1]. This scenario is directly supported by the liposomal characterization data reported in primary research [1].

2. In Vitro Lung Adenocarcinoma (NCI-H460) Studies Where Betulinic Acid Lacks Sufficient Potency

The quantitative IC50 data from NCI-H460 cells positions Pal-BA (IC50 = 52.37 μM) as a viable alternative to betulinic acid (IC50 > 100 μM) for researchers who need a betulinic acid-derived tool compound with measurable in vitro activity against this specific lung cancer cell line [2]. This scenario is supported by the head-to-head comparative data, which confirms that Pal-BA provides a >2-fold improvement in potency over BA in this model [2]. In this context, Pal-BA enables proof-of-concept studies for lung cancer that would not be feasible with the parent compound alone.

3. Comparative Structure-Activity Relationship (SAR) Studies on Triterpenoid C-3 Ester Chain Length

The distinct activity profiles of Pal-BA (C16), St-BA (C18), and But-BA (C4) make Pal-BA an essential comparator for systematic SAR investigations [1][2]. The data demonstrates that the palmitoyl ester does not simply amplify the activity of betulinic acid; rather, it modulates it in a cell line-dependent manner [2]. In NCI-H460 cells, for example, the IC50 values follow a non-linear trend (But-BA < Pal-BA < St-BA) [2]. Therefore, Pal-BA is a required control compound for studies aiming to elucidate how increasing lipophilicity and molecular volume at the C-3 position affects cellular uptake, target engagement, and downstream biological effects.

4. Antimelanoma Research Where a Differentiated Potency Profile from Butyryl Ester is Required

In A375 melanoma research, the data shows that But-BA is significantly more potent than BA, while Pal-BA and St-BA have comparable activity to the parent compound [1]. For studies that require a betulinic acid derivative with a molecular weight and lipophilicity closer to the parent BA (to study effects unrelated to increased intrinsic potency), Pal-BA is the appropriate selection [1]. This application scenario is directly supported by the cell viability and IC50 data from A375 cells, which quantifies the difference between Pal-BA (47.29% viability at 100 μM) and But-BA (IC50 = 60.77 μM) [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Betulinic acid palmitate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.